Cas no 891782-61-9 (3-(piperazin-2-yl)propanoic acid)

3-(Piperazin-2-yl)propanoic acid is a versatile heterocyclic compound featuring a piperazine core linked to a propanoic acid moiety. This structure imparts unique reactivity, making it valuable as a building block in pharmaceutical and agrochemical synthesis. The piperazine ring offers sites for further functionalization, while the carboxylic acid group enables coupling reactions or salt formation. Its balanced polarity enhances solubility in both aqueous and organic media, facilitating diverse synthetic applications. The compound’s rigid yet flexible scaffold is particularly useful in designing bioactive molecules, such as CNS-targeting drugs or chelating agents. High purity grades are available to meet stringent research and industrial requirements.
3-(piperazin-2-yl)propanoic acid structure
891782-61-9 structure
Product Name:3-(piperazin-2-yl)propanoic acid
CAS No:891782-61-9
MF:C7H14N2O2
MW:158.198261737823
MDL:MFCD05664021
CID:714469
PubChem ID:23090469
Update Time:2025-05-23

3-(piperazin-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Piperazinepropanoicacid
    • 3-piperazin-2-ylpropanoic acid
    • 3-PIPERAZIN-2-YL-PROPIONIC ACID,
    • 3-Piperazin-2-yl-propanoic acid
    • 3-Piperazin-2-yl-propionic acid
    • 3-(piperazin-2-yl)propanoic acid
    • CS-0341672
    • FT-0691887
    • SCHEMBL2919235
    • DTXSID80630501
    • EN300-304850
    • 3-PIPERAZIN-2-YL-PROPIONICACID
    • 891782-61-9
    • AKOS006293958
    • AB22220
    • 3-(PIPERAZIN-2-YL)PROPANOICACID
    • MDL: MFCD05664021
    • Inchi: 1S/C7H14N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h6,8-9H,1-5H2,(H,10,11)
    • InChI Key: LQXCKFAKIHBGOZ-UHFFFAOYSA-N
    • SMILES: OC(CCC1CNCCN1)=O

Computed Properties

  • Exact Mass: 158.10600
  • Monoisotopic Mass: 158.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -3.2
  • Topological Polar Surface Area: 61.4Ų

Experimental Properties

  • PSA: 61.36000
  • LogP: 0.07020

3-(piperazin-2-yl)propanoic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(piperazin-2-yl)propanoic acid Production Method

3-(piperazin-2-yl)propanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:891782-61-9)3-(piperazin-2-yl)propanoic acid
Order Number:A1044837
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:18
Price ($):1496.0
Email:sales@amadischem.com

Additional information on 3-(piperazin-2-yl)propanoic acid

Professional Introduction to 3-(piperazin-2-yl)propanoic Acid (CAS No. 891782-61-9)

3-(piperazin-2-yl)propanoic acid, identified by the CAS number 891782-61-9, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a piperazine moiety linked to a propanoic acid backbone, has garnered attention due to its versatile structural properties and potential applications in drug development. The piperazine ring, known for its ability to interact with biological targets, makes this compound a valuable scaffold for designing novel therapeutic agents.

The chemical structure of 3-(piperazin-2-yl)propanoic acid consists of a six-membered aromatic ring containing two nitrogen atoms, which is connected to a propanoic acid side chain. This configuration allows for diverse functionalization and interaction with biological systems. The presence of the piperazine group enhances the compound's solubility and bioavailability, making it an attractive candidate for further investigation in medicinal chemistry.

In recent years, there has been a growing interest in exploring the pharmacological potential of piperazine derivatives. These compounds have been extensively studied for their roles in treating various neurological and cardiovascular disorders. The structural similarity of 3-(piperazin-2-yl)propanoic acid to other well-known piperazine-based drugs suggests that it may exhibit comparable biological activities. Preliminary studies have indicated that this compound could possess properties relevant to central nervous system modulation, making it a promising candidate for further pharmacological exploration.

One of the most compelling aspects of 3-(piperazin-2-yl)propanoic acid is its potential as a building block for more complex drug molecules. The propanoic acid moiety provides a site for further chemical modification, allowing researchers to tailor the compound's properties to specific therapeutic needs. This flexibility has led to its incorporation in various drug discovery programs aimed at developing novel treatments for diseases such as depression, anxiety, and hypertension.

The synthesis of 3-(piperazin-2-yl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical research. Techniques such as catalytic hydrogenation and nucleophilic substitution have been particularly useful in constructing the desired molecular framework.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 3-(piperazin-2-yl)propanoic acid. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict potential therapeutic effects and identify possible side effects. These computational approaches are complemented by experimental validation, which includes spectroscopic techniques and bioassays to confirm the compound's biological activity.

The pharmacokinetic properties of 3-(piperazin-2-yl)propanoic acid are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability as a drug candidate. Preliminary pharmacokinetic studies have suggested that this compound exhibits favorable absorption characteristics and moderate metabolic stability, which are critical factors for drug development.

In conclusion, 3-(piperazin-2-yl)propanoic acid (CAS No. 891782-61-9) represents a promising compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its ability to interact with biological targets and its suitability as a scaffold for drug development make it a valuable asset in the quest for novel treatments. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:891782-61-9)3-(piperazin-2-yl)propanoic acid
A1044837
Purity:99%
Quantity:1g
Price ($):1496.0
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